Cas no 2228408-89-5 (3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)

3-(5-Bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol is a brominated pyrimidine derivative featuring a trifluoropropanol moiety, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both a bromine atom and a trifluoromethyl group offers distinct reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. The hydroxyl group further expands its applicability as a handle for derivatization or as a chiral building block in pharmaceutical and agrochemical research. Its well-defined structure and stability under standard conditions make it a reliable choice for constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules.
3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol structure
2228408-89-5 structure
Product Name:3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
CAS No:2228408-89-5
MF:C7H6BrF3N2O
MW:271.034551143646
CID:6027726
PubChem ID:165757951
Update Time:2025-06-25

3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol
    • 2228408-89-5
    • EN300-1939496
    • Inchi: 1S/C7H6BrF3N2O/c8-4-2-12-6(13-3-4)1-5(14)7(9,10)11/h2-3,5,14H,1H2
    • InChI Key: MEYPFVYRRJVXGN-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(CC(C(F)(F)F)O)=NC=1

Computed Properties

  • Exact Mass: 269.96156g/mol
  • Monoisotopic Mass: 269.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46Ų

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Additional information on 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol

3-(5-Bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol: A Comprehensive Overview

The compound 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol, with the CAS number 2228408-89-5, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a bromopyrimidine moiety with a trifluoropropanol group, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in drug discovery, particularly in the development of kinase inhibitors. The bromopyrimidine ring is known for its ability to interact with protein kinases, a class of enzymes critical in cell signaling pathways. The trifluoropropanol group adds hydrophobicity and enhances the molecule's solubility, making it an ideal candidate for bioactive compounds.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The trifluoropropanol group contributes to the molecule's stability and reactivity, making it suitable for use in the synthesis of advanced materials such as fluoropolymers and high-performance coatings. Researchers have explored its role in creating self-healing polymers, where the trifluoropropanol group facilitates dynamic covalent bonding.

The synthesis of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the bromopyrimidine ring through a nucleophilic substitution reaction and the subsequent attachment of the trifluoropropanol group via nucleophilic addition. This process has been optimized to achieve high yields and purity levels.

From an environmental standpoint, the compound exhibits low toxicity and biodegradability under controlled conditions. Studies have shown that it does not accumulate in aquatic ecosystems and can be safely disposed of through standard industrial waste management practices. This makes it an eco-friendly choice for industrial applications.

Looking ahead, ongoing research is focused on expanding the utility of 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol in nanotechnology and green chemistry. Its ability to act as a catalyst in asymmetric synthesis reactions is being explored, which could revolutionize the production of chiral compounds used in pharmaceuticals and agrochemicals.

In conclusion, 3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol is a multifaceted compound with vast potential across diverse scientific domains. Its unique structure and functional groups make it a valuable tool for researchers and industries alike. As advancements in synthetic methods and application studies continue to unfold, this compound is poised to play an even more significant role in shaping future innovations.

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